

Structural Analysis of 2,6-Diisopropyl iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diisopropyl iodobenzene

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Abstract

This technical guide provides a comprehensive structural analysis of **2,6-diisopropyl iodobenzene** (CAS No. 163704-47-0), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.^[1] Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational chemical principles with spectral data from analogous compounds to present a predictive but thorough structural characterization. This guide also outlines a detailed experimental protocol for its synthesis via the direct iodination of 1,3-diisopropylbenzene. The information herein is intended to support research and development activities by providing a robust framework for the identification and utilization of this compound.

Chemical and Physical Properties

2,6-Diisopropyl iodobenzene is a colorless to pale yellow liquid.^{[1][2]} Its sterically hindered structure, with two isopropyl groups flanking the iodine atom, significantly influences its reactivity and physical properties.

Property	Value	Source
CAS Number	163704-47-0	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₇ I	[1] [2] [3]
Molecular Weight	288.17 g/mol	[2] [3]
IUPAC Name	2-iodo-1,3-di(propan-2-yl)benzene	[3]
Appearance	Colorless to light yellow liquid	[1] [2]
Storage Temperature	2-8°C (protect from light)	[2]

Spectroscopic and Chromatographic Data (Predicted and Analog-Based)

While specific experimental spectra for **2,6-diisopropyl iodobenzene** are not readily available in the public domain, a comprehensive analysis can be constructed based on the known spectral characteristics of its constituent functional groups and data from structurally similar molecules, such as 2,6-dimethyl iodobenzene and 1,3-diisopropylbenzene.[\[4\]](#)[\[5\]](#) A commercial vendor, Ambeed, suggests the availability of NMR, HPLC, and LC-MS data for this compound.[\[6\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to exhibit three distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	t	1H	Ar-H (H4)
~ 7.0 - 7.2	d	2H	Ar-H (H3, H5)
~ 3.0 - 3.2	sept	2H	-CH(CH ₃) ₂
~ 1.2 - 1.3	d	12H	-CH(CH ₃) ₂

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted based on the known shifts for 1,3-diisopropylbenzene, with adjustments for the iodine substituent.[\[5\]](#)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 152	C-I (C2, C6)
~ 128 - 130	Ar-CH (C4)
~ 124 - 126	Ar-CH (C3, C5)
~ 100 - 105	Ar-C-I (C1)
~ 34 - 36	-CH(CH ₃) ₂
~ 23 - 25	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the alkyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Strong	Aliphatic C-H Stretch
1600 - 1585	Medium	Aromatic C=C Stretch
1500 - 1400	Medium	Aromatic C=C Stretch
1385 - 1365	Medium	C-H Bend (Isopropyl)
900 - 675	Strong	Aromatic C-H Out-of-plane Bend
~ 550	Medium	C-I Stretch

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of an isopropyl group and subsequent rearrangement of the aromatic ring, analogous to the fragmentation of 2,6-dimethyliodobenzene.[4]

m/z	Relative Intensity	Assignment
288	High	[M] ⁺
245	High	[M - C ₃ H ₇] ⁺
118	Medium	[M - I] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

Synthesis of 2,6-Diisopropylidobenzene

This protocol is adapted from a general method for the iodination of arenes using iodic acid, which is suitable for sterically hindered substrates.[7]

Reaction:



Materials:

- 1,3-Diisopropylbenzene
- Iodic acid (HIO_3)
- Glacial Acetic Acid
- Acetic Anhydride
- Concentrated Sulfuric Acid (95%)
- Sodium sulfite (Na_2SO_3)
- Chloroform
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

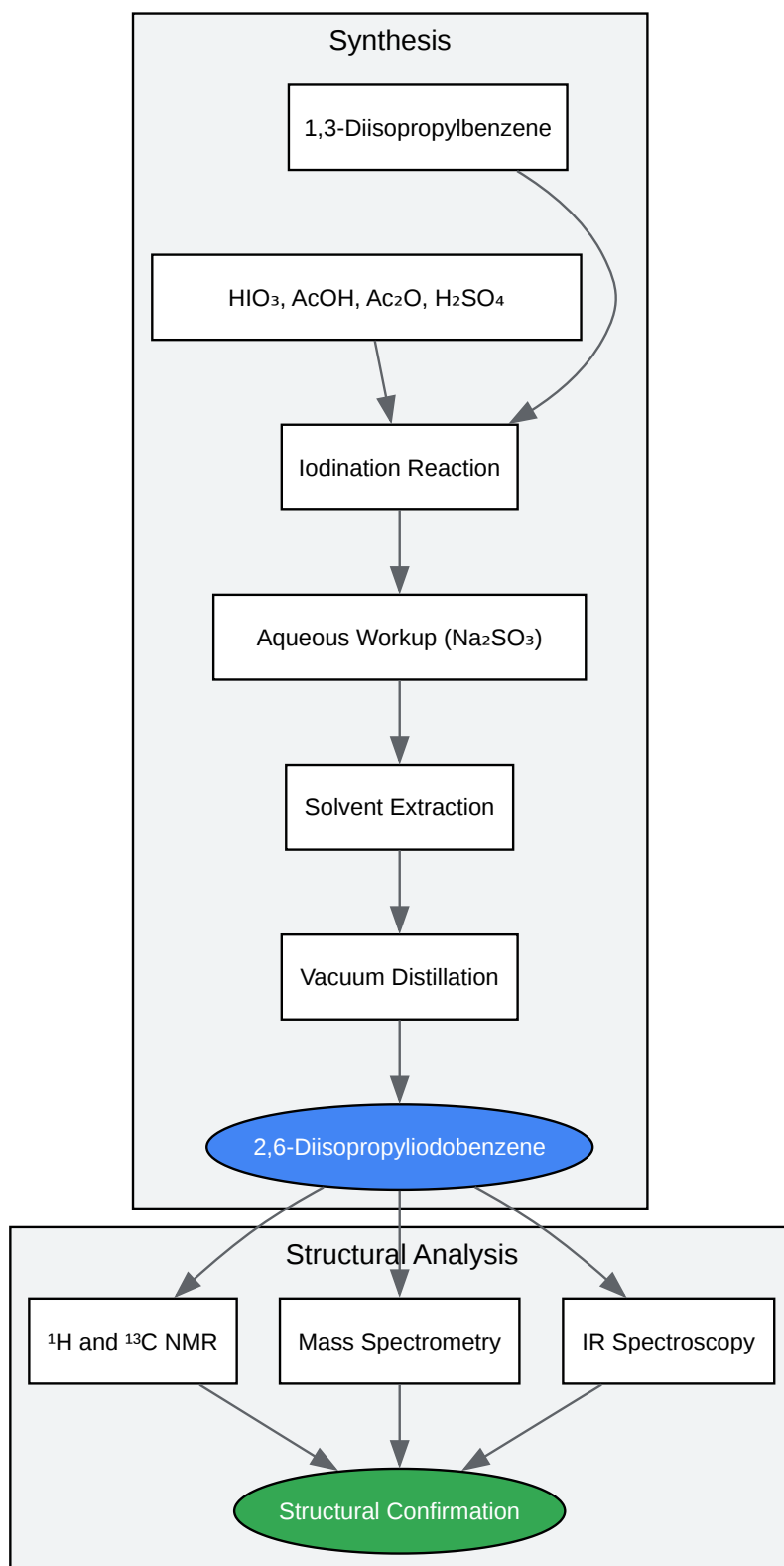
Procedure:

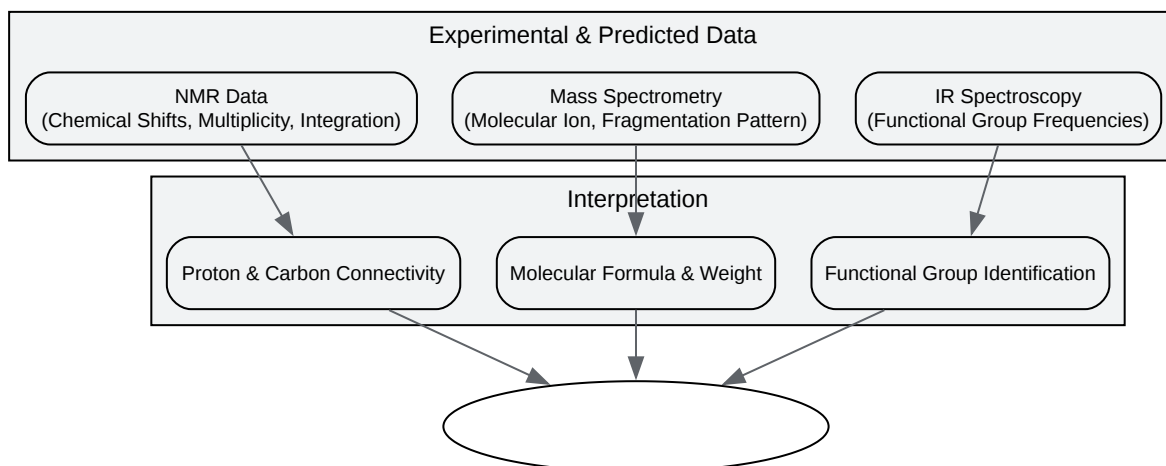
- In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).
- Add 1,3-diisopropylbenzene (20 mmol) to the stirred mixture.
- Cool the flask in an ice-water bath to approximately 5°C .
- Slowly add concentrated sulfuric acid (10 mL, approx. 0.2 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C .
- After the addition is complete, stir the reaction mixture in the ice-water bath for 1 hour.

- Remove the ice bath and continue stirring at room temperature for 1 hour.
- Heat the reaction mixture to 45-50°C and stir for 2 hours. For optimal yield, the mixture can be left to stir overnight at room temperature.^[7]
- Pour the final reaction mixture into 100 g of ice-water containing dissolved sodium sulfite (5 g) to reduce any excess iodine species.
- Extract the oily product with chloroform (3 x 20 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum distillation to yield **2,6-diisopropyl iodobenzene**.

Visualizations

Synthesis and Characterization Workflow





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- To cite this document: BenchChem. [Structural Analysis of 2,6-Diisopropyl iodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170255#structural-analysis-of-2-6-diisopropyl iodobenzene]

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